

A Technical Guide to Radiokrypton Dating: Principles, Protocols, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Krypton-78**

Cat. No.: **B8821159**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of radiokrypton dating, a powerful isotopic tool for determining the age of groundwater, glacial ice, and other environmental samples. The guide details the core principles of ^{81}Kr and ^{85}Kr dating, the revolutionary Atom Trap Trace Analysis (ATTA) technique, and provides detailed experimental protocols for sample collection, preparation, and analysis.

Introduction to Radiokrypton Dating

Radiokrypton dating is a method of determining the age of a sample by measuring the concentration of two specific radioactive isotopes of krypton (Kr): ^{81}Kr and ^{85}Kr .^{[1][2]} Krypton is a noble gas, meaning it is chemically inert and does not readily react with other elements.^[2] This property makes it an ideal tracer for dating as its concentration in a sample is primarily affected by radioactive decay rather than chemical interactions.^[2]

The two key isotopes, ^{81}Kr and ^{85}Kr , have vastly different half-lives, allowing for the dating of samples across a wide range of timescales. ^{81}Kr , with a half-life of approximately 229,000 years, is used for dating very old samples, such as ancient groundwater and glacial ice, in the range of 40,000 to 1.3 million years.^{[3][4]} In contrast, ^{85}Kr has a much shorter half-life of 10.76 years, making it suitable for dating younger samples from the last few decades.^{[3][4]} The primary source of ^{81}Kr in the atmosphere is cosmogenic, resulting from the interaction of cosmic rays with stable krypton isotopes.^[5] ^{85}Kr , on the other hand, is primarily anthropogenic, released into the atmosphere from nuclear fuel reprocessing activities.^[5]

The extremely low abundance of these isotopes in the environment has historically made their detection and measurement a significant challenge. However, the development of Atom Trap Trace Analysis (ATTA) has revolutionized the field, enabling the routine and precise measurement of these rare isotopes.[1][6]

Principles of Atom Trap Trace Analysis (ATTA)

Atom Trap Trace Analysis (ATTA) is a laser-based atom-counting method that allows for the highly selective and sensitive detection of individual atoms of a specific isotope.[3][6] This technique has become the gold standard for radiokrypton dating due to its ability to detect the ultralow isotopic abundances of ^{81}Kr and ^{85}Kr without interference from other isotopes or elements.[6][7]

The core principle of ATTA involves the use of lasers to cool and trap neutral atoms of the desired isotope in a magneto-optical trap (MOT).[8][9] By tuning the laser frequency to the specific resonance of the target isotope, only atoms of that isotope are captured.[4][8] The trapped atoms are then detected by observing their fluorescence, allowing for individual atom counting.[8][9] This high selectivity eliminates background from other krypton isotopes, which can be up to 10^{13} times more abundant.[7]

Quantitative Data Summary

The following tables summarize key quantitative data relevant to radiokrypton dating.

Isotope	Half-life (years)	Effective Age Range (years)	Atmospheric Isotopic Abundance	Primary Production Mechanism
^{81}Kr	$230,000 \pm 11,000[3]$	40,000 – 1,300,000[3]	$6 \times 10^{-13}[3]$	Cosmogenic[3]
^{85}Kr	$10.76 \pm 0.02[3]$	2 – 55[3]	$2 \times 10^{-11}[3]$	Nuclear Fuel Reprocessing[3]

Table 1:
Properties of
Radiokrypton
Isotopes.

Sample Type	Required Krypton Volume (μL STP)	Typical Source Volume
Groundwater (81Kr)	5 - 10	100 - 200 kg[10]
Glacial Ice (81Kr)	5 - 10	40 - 80 kg[10]
Groundwater (85Kr)	~1	~20 kg[4]

Table 2: Sample Size

Requirements for Radiokrypton

Dating.

Experimental Protocols

The overall workflow for radiokrypton dating can be divided into three main stages: sample collection and degassing, krypton purification, and isotopic analysis using ATTA.

Sample Collection and Degassing

Objective: To extract dissolved gases, including krypton, from water or ice samples without atmospheric contamination.

Methodology for Groundwater:

- Site Selection: Choose a well with a known hydrogeological context.
- Equipment: A field-portable membrane contactor or a gas extraction system is typically used. [1]
- Procedure:
 - Pump groundwater from the well through the membrane contactor.
 - A vacuum is applied to the other side of the membrane, causing dissolved gases to be extracted from the water.
 - The extracted gas is collected in a sample cylinder. It is crucial to avoid any air leakage into the system.[4]

Methodology for Glacial Ice:

- Sample Collection: Large blocks of ice are collected from the desired depth.
- Degassing: The ice is melted in a vacuum-sealed container. The released air, which was trapped in bubbles within the ice, is then collected.[4]

Krypton Purification

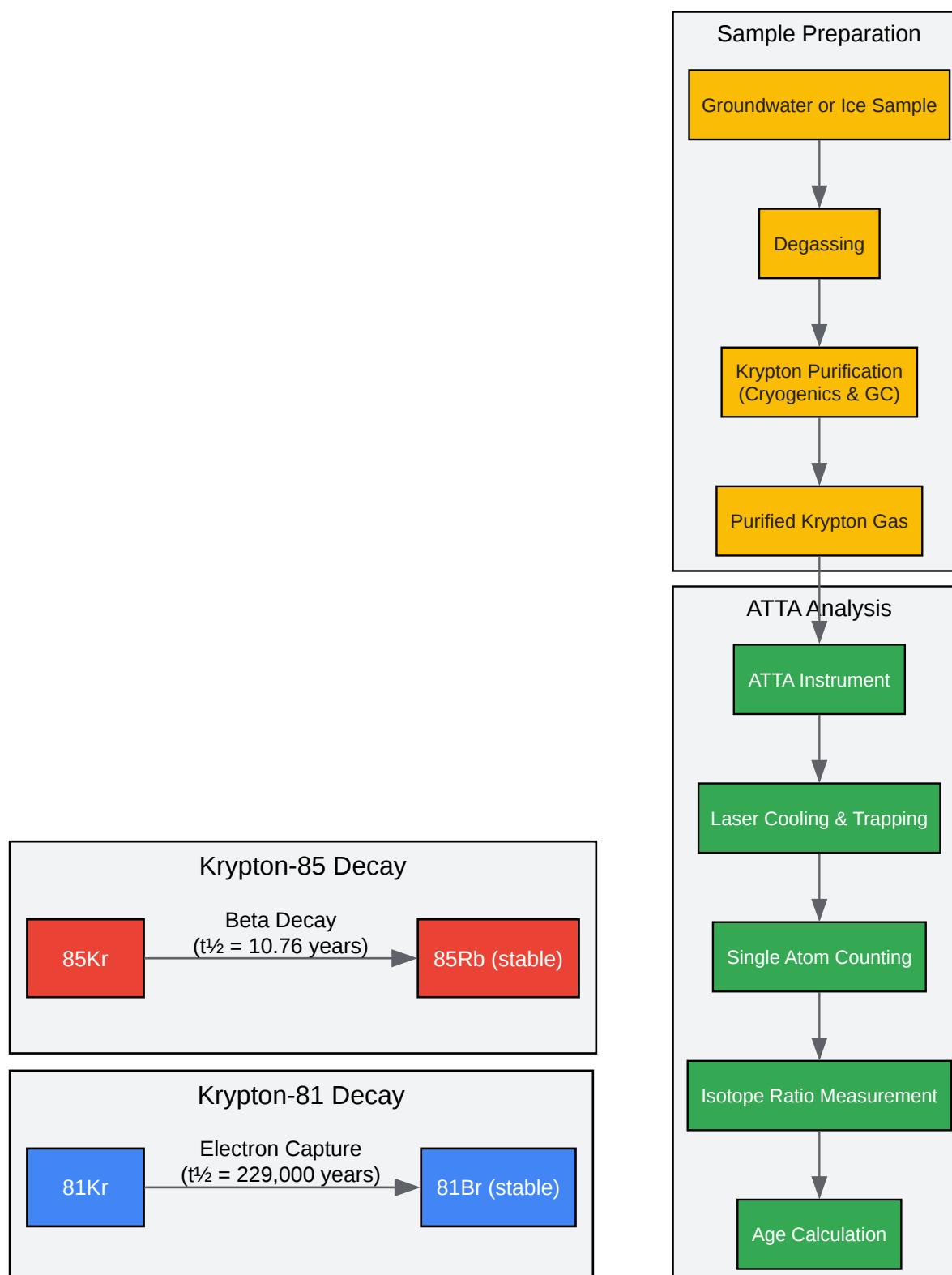
Objective: To separate and purify krypton from the bulk gas sample to a concentration suitable for ATTA analysis (>98% purity).[5]

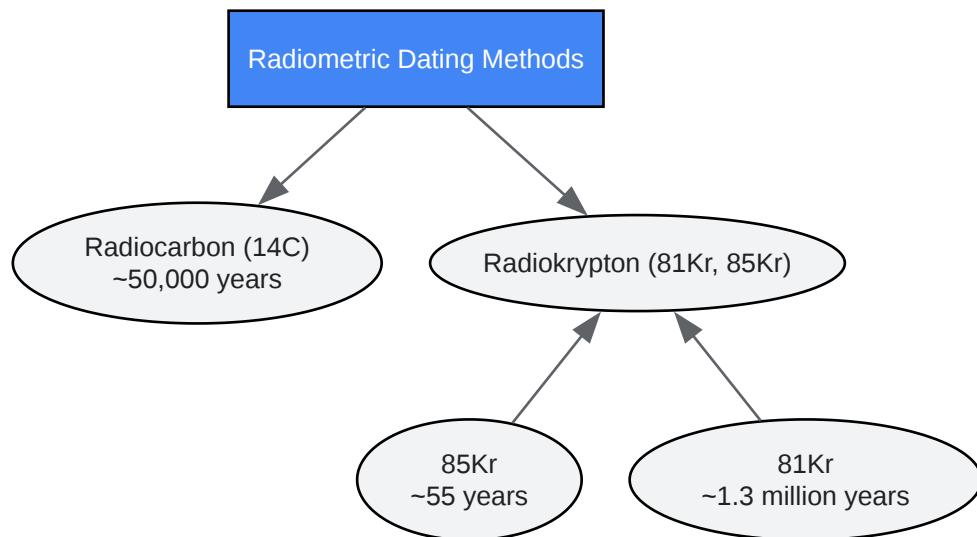
Methodology: A multi-step process involving cryogenic distillation and gas chromatography is employed.[5][6]

- Cryogenic Distillation:
 - The bulk gas sample is passed through a series of cold traps at liquid nitrogen temperatures.
 - This process removes water vapor and other condensable gases.
 - By carefully controlling the temperature, a rough separation of krypton from the major atmospheric components (nitrogen, oxygen, argon) is achieved.[5]
- Gas Chromatography:
 - The enriched krypton fraction from the cryogenic distillation is injected into a gas chromatograph (GC).
 - The GC column separates the remaining gases based on their different affinities for the column's stationary phase.
 - A continuous monitoring of the gas effluent composition using a quadrupole mass spectrometer can be used to control the separation process.[6]
- Titanium Gettering:

- The purified krypton is passed over a hot titanium getter to remove any remaining reactive gases like nitrogen and oxygen.[5]
- The final purified krypton sample is collected in a small container for introduction into the ATTA system.[5] The entire purification process can achieve a krypton yield of over 90%. [6]

Isotopic Analysis using Atom Trap Trace Analysis (ATTA)


Objective: To count the individual atoms of ^{81}Kr and ^{85}Kr in the purified krypton sample and determine their isotopic ratios.


Methodology:

- Sample Introduction: The purified krypton sample is introduced into the ATTA instrument.
- Atom Trapping:
 - A beam of krypton atoms is generated.
 - The atoms are slowed and cooled by a series of lasers.
 - A magneto-optical trap (MOT), consisting of magnetic fields and precisely tuned lasers, is used to selectively capture the desired krypton isotope (e.g., ^{81}Kr).[8][9] The laser frequency is locked to the specific atomic transition of the target isotope.[11]
- Atom Counting:
 - The trapped atoms fluoresce as they interact with the laser light.
 - A sensitive camera or a photomultiplier tube detects this fluorescence, allowing for the counting of individual atoms.[8]
- Isotope Ratio Measurement: The process is repeated for a stable krypton isotope (e.g., ^{83}Kr) to determine the isotopic ratio (e.g., $^{81}\text{Kr}/\text{Kr}$).

- Age Calculation: The measured isotopic ratio in the sample is compared to the known atmospheric ratio to calculate the age of the sample using the principles of radioactive decay.
[\[2\]](#)

Visualizations

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. www-pub.iaea.org [www-pub.iaea.org]
- 2. anl.gov [anl.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Primer on Atom Trap Trace Analysis 85Kr 39Ar 81Kr Dating [atta.ustc.edu.cn]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Radiokrypton dating finally takes off - PMC [pmc.ncbi.nlm.nih.gov]
- 8. phy.anl.gov [phy.anl.gov]
- 9. Radiokrypton dating [atta.ustc.edu.cn]
- 10. researchgate.net [researchgate.net]
- 11. inis.iaea.org [inis.iaea.org]

- To cite this document: BenchChem. [A Technical Guide to Radiokrypton Dating: Principles, Protocols, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8821159#introduction-to-radiokrypton-dating-techniques\]](https://www.benchchem.com/product/b8821159#introduction-to-radiokrypton-dating-techniques)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com